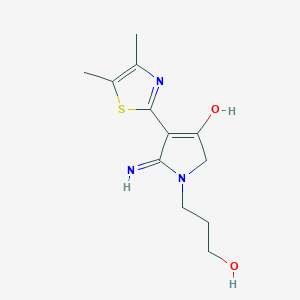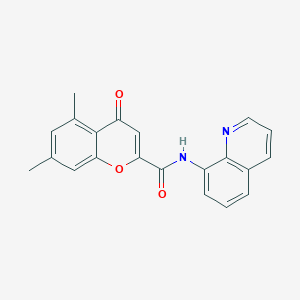
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate reagents and catalysts.
Introduction of the Pyrrolone Ring: The pyrrolone ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the thiazole or pyrrolone rings, potentially altering their electronic properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group might yield a ketone, while substitution reactions could introduce new alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential biological activity. Compounds with thiazole and pyrrolone rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the treatment of infectious diseases or cancer.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-hydroxyethyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxybutyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and ring structures. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H17N3O2S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC 名称 |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C12H17N3O2S/c1-7-8(2)18-12(14-7)10-9(17)6-15(11(10)13)4-3-5-16/h13,16-17H,3-6H2,1-2H3 |
InChI 键 |
ONNVWLKGBQCIAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCCO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295035.png)
![3-ethyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11295040.png)
![N-cyclopropyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11295053.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11295061.png)

![1,9-dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295076.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295079.png)
![N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B11295081.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine](/img/structure/B11295087.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295095.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11295100.png)
![N-(3,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295107.png)
![3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11295110.png)

